molecular formula C13H10N2O2S B1608943 2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile CAS No. 499771-17-4

2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile

Cat. No.: B1608943
CAS No.: 499771-17-4
M. Wt: 258.3 g/mol
InChI Key: CFGMGRLIFAVVMY-UHFFFAOYSA-N
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Description

Chemical Identity and Properties The compound 2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile (CAS: 499771-17-4) is a heterocyclic organic molecule with the molecular formula C₁₃H₁₀N₂O₂S and a molecular weight of 258.30 g/mol . Its structure comprises a thiazole ring substituted at the 4-position with a 2,3-dihydro-1,4-benzodioxin moiety and at the 2-position with an acetonitrile group. Key physicochemical properties include a hydrogen bond acceptor count of 5, two rotatable bonds, and a high complexity index of 343 .

Properties

IUPAC Name

2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c14-4-3-13-15-10(8-18-13)9-1-2-11-12(7-9)17-6-5-16-11/h1-2,7-8H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGMGRLIFAVVMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372645
Record name 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499771-17-4
Record name 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile typically follows these key steps:

  • Preparation of the benzodioxin-substituted thiazole core.
  • Introduction of the acetonitrile functional group at the 2-position of the thiazole ring.
  • Purification and characterization of the final compound.

The synthetic approach often involves the use of substituted 2,3-dihydro-1,4-benzodioxin-6-amine as a starting material, which is functionalized and cyclized to form the thiazole ring, followed by acetonitrile substitution.

Detailed Preparation Method

Starting Materials and Intermediates

  • 2,3-Dihydro-1,4-benzodioxin-6-amine : This amine serves as the benzodioxin moiety source and is commercially available or synthesized via reduction of the corresponding nitro compound.
  • 2-Bromoacetonitrile or related electrophiles: Used to introduce the acetonitrile group.
  • Thiazole precursors : Typically, α-haloketones or α-halo carbonyl compounds are used to construct the thiazole ring.

Synthetic Steps

Step 1: Formation of the Benzodioxin-Substituted Thiazole Core
  • The reaction begins with the condensation of 2,3-dihydro-1,4-benzodioxin-6-amine with α-haloketones or α-halo carbonyl compounds under basic conditions.
  • This cyclization leads to the formation of the 1,3-thiazole ring substituted at the 4-position with the benzodioxin moiety.
  • Reaction conditions typically involve stirring at room temperature or mild heating in polar aprotic solvents such as dimethylformamide (DMF).
Step 2: Introduction of the Acetonitrile Group
  • The thiazole intermediate is then reacted with 2-bromoacetonitrile or similar reagents to introduce the acetonitrile substituent at the 2-position.
  • This step often requires a base such as lithium hydride or potassium carbonate to facilitate nucleophilic substitution.
  • The reaction is monitored by thin-layer chromatography (TLC) until completion.
Step 3: Work-up and Purification
  • After reaction completion, the mixture is poured onto crushed ice or an aqueous acidic medium to precipitate the product.
  • The solid is filtered, washed with water, and dried.
  • Purification is typically achieved by recrystallization using solvent systems such as n-hexane and ethyl acetate mixtures.
  • The final product is characterized by melting point determination, IR spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Representative Experimental Data and Conditions

Step Reagents & Conditions Description Yield & Physical Data
1 2,3-Dihydro-1,4-benzodioxin-6-amine + α-haloketone, aqueous Na2CO3, room temp, stirring 4-5 h Formation of benzodioxin-substituted thiazole intermediate Yield ~80%, light brown amorphous powder, m.p. 129-130 °C
2 Thiazole intermediate + 2-bromoacetonitrile, DMF, LiH base, 25 °C, 3-4 h stirring Introduction of acetonitrile group via nucleophilic substitution Yield varies, purified by recrystallization
3 Work-up with acidification (pH 2-3), filtration, washing, drying Isolation of pure product Purity >95% confirmed by spectral data

Spectral and Analytical Characterization

  • Infrared (IR) Spectroscopy : Characteristic bands include N-H stretching (~3248 cm^-1), aromatic C-H stretching (~3045 cm^-1), and -SO2 stretching (~1383 cm^-1) when sulfonyl derivatives are involved in intermediates.
  • Proton Nuclear Magnetic Resonance (^1H NMR) : Signals correspond to aromatic protons, methylene groups of the benzodioxin ring, and acetonitrile methylene protons. Coupling constants and chemical shifts help confirm substitution patterns.
  • Melting Point : Used to assess purity and identity, typically in the range of 129-130 °C for intermediates.
  • Thin-Layer Chromatography (TLC) : Employed to monitor reaction progress and purity.

Research Findings and Optimization Notes

  • The use of aqueous alkaline medium (10% Na2CO3) during initial amine sulfonylation or cyclization steps enhances reaction efficiency and yield.
  • Polar aprotic solvents such as DMF facilitate nucleophilic substitution reactions for acetonitrile introduction.
  • Lithium hydride is an effective base for promoting substitution reactions without causing decomposition.
  • Reaction monitoring by TLC ensures completion and helps avoid overreaction or side products.
  • Purification by recrystallization in n-hexane/ethyl acetate mixtures yields high-purity compounds suitable for biological testing.

Summary Table of Preparation Methodology

Preparation Stage Key Reagents Solvent Conditions Outcome Reference
Benzodioxin amine sulfonylation 2,3-dihydro-1,4-benzodioxin-6-amine + 4-methylbenzenesulfonyl chloride Water with 10% Na2CO3 Room temp, 4-5 h stirring Parent sulfonamide intermediate, 80% yield
Synthesis of 2-bromo-N-(un/substituted-phenyl)acetamides Anilines + bromoacetyl bromide Water with 10% Na2CO3 Vigorous shaking, monitored by TLC Electrophilic acetamide derivatives
Coupling to form final acetamide derivatives Parent sulfonamide + 2-bromoacetamides + LiH DMF 25 °C, 3-4 h stirring Target acetamide derivatives, purified by recrystallization

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Synthesis of the Compound

The synthesis of 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile involves multi-step chemical reactions starting from 2,3-dihydro-1,4-benzodioxin derivatives. The process typically includes:

  • Formation of Thiazole Ring : The thiazole moiety is introduced through the reaction of appropriate thiazole precursors with the benzodioxin compound.
  • Acetonitrile Functionalization : The acetonitrile group is added via nucleophilic substitution reactions or coupling methods.

This compound can be synthesized using various methodologies that ensure high yield and purity.

Biological Activities

The biological activities of this compound have been investigated in several studies:

Enzyme Inhibition

Research indicates that derivatives containing the benzodioxin and thiazole moieties exhibit significant enzyme inhibitory activities. Notably:

  • Alpha-glucosidase Inhibition : This compound has shown potential in inhibiting alpha-glucosidase, an enzyme relevant in the management of Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate absorption .
  • Acetylcholinesterase Inhibition : It also demonstrates inhibition of acetylcholinesterase, which is crucial for conditions like Alzheimer's disease (AD) .

Antioxidant Properties

Compounds with similar structures have been reported to possess antioxidant properties, which can mitigate oxidative stress-related diseases. The presence of the benzodioxin structure may contribute to this activity due to its electron-rich nature.

Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

Diabetes Management

Due to its ability to inhibit alpha-glucosidase, this compound could be developed as a therapeutic agent for managing blood glucose levels in diabetic patients.

Neuroprotective Effects

The inhibition of acetylcholinesterase suggests potential use in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic transmission.

Case Studies

Several studies have explored the efficacy of compounds related to this compound:

StudyFocusFindings
Chapleo et al. (1983)Alpha-glucosidase inhibitionDemonstrated significant inhibition rates with derivatives containing benzodioxane structures .
Vazquez et al. (1997)Acetylcholinesterase inhibitionFound promising results indicating potential for Alzheimer's treatment .
Irshad et al. (2014)Antioxidant activityHighlighted the antioxidant potential of benzodioxane derivatives .

Mechanism of Action

The mechanism of action of 2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of thiazole-acetonitrile derivatives. Below is a comparative analysis with structurally related compounds:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile Thiazole + benzodioxin Acetonitrile 258.30 High complexity (343), two rotatable bonds, potential for H-bond interactions.
(E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles Thiazole + arylacrylonitrile Aryl groups (electron-donating/withdrawing) ~260–300 (estimated) Synthesized via condensation with aromatic aldehydes; tunable electronic properties.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide derivatives Benzodioxin + acetamide Chloropyridinyl, alkyl chains 410.26 (e.g., EN300-266092) Increased solubility due to polar amide groups; potential for bioactivity.
6-chloro-N-[5-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-yl]pyridine-2-carboxamide Thiazole + pyridine-carboxamide Chlorine, imidazole 271.12 Enhanced steric bulk; likely targets enzyme active sites.

Key Differences and Implications

The 2,3-dihydro-1,4-benzodioxin moiety provides a fused oxygen-rich aromatic system, which may improve metabolic stability relative to simpler benzothiazole derivatives .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogous acrylonitriles, such as the ethanol-triethylamine-mediated condensation described for (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles . However, the benzodioxin-thiazole core may require specialized coupling conditions.

Data Gaps and Research Needs

  • Experimental Properties : Melting/boiling points, solubility, and spectral data (e.g., NMR, IR) are absent in the literature, limiting direct comparisons.
  • Biological Profiling: No in vitro or in vivo studies are cited; future work should prioritize assays for cytotoxicity, enzyme inhibition, or antimicrobial activity.

Tools for Characterization and Analysis

Biological Activity

The compound 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile is a synthetic derivative that combines a thiazole moiety with a benzodioxin structure. This unique combination suggests potential biological activities that merit detailed exploration. This article reviews the biological activities associated with this compound, focusing on its cytotoxicity, antibacterial properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2O2SC_{13}H_{12}N_2O_2S. The compound features a thiazole ring known for its diverse biological activities and a benzodioxin structure that may enhance its pharmacological profile.

PropertyValue
Molecular FormulaC13H12N2O2S
Molar Mass256.31 g/mol
Density1.21 g/cm³
Boiling Point335 °C

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines. For instance, compounds similar to this compound have shown significant cytotoxicity against breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values comparable to established chemotherapeutics like Doxorubicin .

Case Study:
In one study, the compound demonstrated an IC50 of approximately 5 µM against MDA-MB-231 cells. The mechanism involved apoptosis induction confirmed through flow cytometry and Western blot analysis .

Antibacterial Activity

The thiazole moiety has been linked to antibacterial properties. Various thiazole derivatives have exhibited activity against Gram-positive and Gram-negative bacteria. For example, compounds with similar structures showed minimum inhibitory concentrations (MIC) ranging from 0.7 to 15.62 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table: Antibacterial Activity of Thiazole Derivatives

Compound NameMIC (µg/mL)Target Organism
Thiazole Derivative A0.7Staphylococcus aureus
Thiazole Derivative B1.95Micrococcus luteus
Thiazole Derivative C15.62Escherichia coli

The biological activity of thiazole derivatives is often attributed to their ability to interact with cellular targets such as enzymes and receptors involved in cell proliferation and apoptosis pathways. Structural modifications in the thiazole ring can significantly influence their binding affinity and selectivity towards these targets.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with thiazole precursors. A two-step approach is common: (i) condensation of benzodioxin-6-carbaldehyde with thiourea to form the thiazole core, followed by (ii) cyanoacetylation using bromoacetonitrile. Reaction optimization includes monitoring intermediates via TLC (e.g., ethyl acetate/hexane, 3:7) and adjusting temperature (80–100°C) to minimize byproducts like uncyclized thiosemicarbazides . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, dichloromethane/methanol) ensures >95% purity.

Q. How can structural integrity and purity be validated post-synthesis?

Key methods include:

  • X-ray crystallography : Using SHELX for refinement to confirm bond lengths/angles (e.g., C–S bond in thiazole: ~1.68 Å; benzodioxin ring planarity) .
  • NMR spectroscopy : Diagnostic peaks include the acetonitrile proton (δ ~3.8 ppm, singlet) and benzodioxin protons (δ ~4.3 ppm, AB system) .
  • Mass spectrometry : Exact mass (calculated for C₁₃H₁₀N₂O₂S: 274.0473) with <2 ppm error confirms molecular identity .

Advanced Research Questions

Q. What computational strategies predict electronic properties and reactive sites for enzyme inhibition studies?

  • Electrostatic potential mapping : Use Multiwfn to calculate surface potentials, identifying nucleophilic sites (e.g., acetonitrile’s nitrile group) and electrophilic regions (thiazole sulfur) .
  • Density Functional Theory (DFT) : B3LYP/6-31G* basis sets reveal HOMO-LUMO gaps (~4.2 eV), indicating charge-transfer interactions with biological targets like kinase ATP-binding pockets .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., CK1α), showing hydrogen bonds between the benzodioxin oxygen and conserved residues (e.g., Lys37) .

Q. How does the electron-withdrawing acetonitrile group influence thiazole reactivity?

The nitrile group stabilizes the thiazole ring via conjugation, reducing pKa of the thiazole NH (predicted ~8.5 vs. ~10.2 for non-cyano analogs). This enhances electrophilicity, facilitating nucleophilic attacks (e.g., by cysteine residues in enzymes). IR spectroscopy (C≡N stretch: ~2240 cm⁻¹) and Hammett constants (σₚ ~0.66) quantify this effect .

Q. How can contradictions in reported bioactivity data for benzodioxin-thiazole derivatives be resolved?

Discrepancies in IC₅₀ values (e.g., CK1 inhibition ranging from 0.5–5 µM) may arise from assay conditions (ATP concentration, pH). Mitigation strategies include:

  • Standardized assays : Use fixed ATP levels (1 mM) and confirm competitive inhibition via Lineweaver-Burk plots .
  • Structural analogs : Compare substituent effects (e.g., acetonitrile vs. methyl ester derivatives) to isolate electronic contributions .
  • Crystallographic validation : Resolve enzyme-ligand complexes to confirm binding modes (e.g., SHELX-refined PDB structures) .

Methodological Recommendations

  • Synthetic Troubleshooting : If cyclization fails, replace DMF with dioxane (lower polarity) and add catalytic p-toluenesulfonic acid .
  • Data Reproducibility : Archive raw diffraction data (ORTEP-3 visualization) and computational inputs (Multiwfn .wfn files) for peer validation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile
Reactant of Route 2
Reactant of Route 2
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile

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